[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-, also known as 4'-(hexyloxy)-4-biphenylcarbonitrile, exhibits liquid crystalline behavior. This means that the compound can exist in a state of matter where the molecules are partially ordered, exhibiting characteristics of both liquids and crystals.
This property makes [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- a valuable material for research in liquid crystal science and technology. Researchers study its properties to understand the fundamental aspects of liquid crystals and their behavior. This knowledge can then be applied to develop new liquid crystal materials with desired properties for various applications, such as displays, optical devices, and sensors.
The unique molecular structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-, with its combination of rigid and flexible components, makes it an interesting candidate for research in material science. Scientists are exploring its potential applications in various areas, including:
4'-(Hexyloxy)-4-biphenylcarbonitrile, also known as 6OCB, is a liquid crystal compound characterized by its molecular formula and a molecular weight of approximately 279.38 g/mol. This compound appears as a white to almost white crystalline solid and is slightly soluble in water. Its melting point ranges from 56 to 58 °C, while its predicted boiling point is around 430.5 °C . As a member of the biphenyl family, it features a hexyloxy group attached to one of the biphenyl rings, which contributes to its unique properties and applications in liquid crystal technologies.
The synthesis of 4'-(Hexyloxy)-4-biphenylcarbonitrile typically involves several key steps:
These synthesis methods allow for the production of high-purity 4'-(Hexyloxy)-4-biphenylcarbonitrile suitable for various applications .
4'-(Hexyloxy)-4-biphenylcarbonitrile is primarily used in the field of liquid crystals due to its unique properties:
Interaction studies involving 4'-(Hexyloxy)-4-biphenylcarbonitrile have shown that it can interact with various substrates and materials. For instance, research indicates that when combined with cellulose nanocrystals, it can form bi-phase nematic liquid crystalline structures which may enhance the mechanical properties and thermal stability of composite materials. Such interactions are crucial for developing new materials with tailored properties for specific applications.
Several compounds share structural similarities with 4'-(Hexyloxy)-4-biphenylcarbonitrile, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4'-Octyloxy-4-biphenylcarbonitrile | C_{23}H_{25}NO | Longer alkoxy chain; improved solubility |
4'-Methoxy-4-biphenylcarbonitrile | C_{19}H_{19}NO | Lighter alkoxy group; different thermal properties |
4'-Butyloxy-4-biphenylcarbonitrile | C_{17}H_{19}NO | Intermediate chain length; varied phase behavior |
The uniqueness of 4'-(Hexyloxy)-4-biphenylcarbonitrile lies in its specific hexyloxy substituent, which provides distinct thermal and optical properties compared to other similar compounds. This makes it particularly suitable for applications requiring precise control over liquid crystalline behavior .
4'-(Hexyloxy)-4-biphenylcarbonitrile possesses a distinctive molecular architecture characterized by a biphenyl core structure with specific functional group substitutions that confer unique physical and chemical properties. The compound exhibits the molecular formula C19H21NO with a molecular weight of 279.38 g/mol, representing a carefully designed mesogenic system. The molecular structure consists of two phenyl rings connected through a direct carbon-carbon bond, creating the fundamental biphenyl backbone that serves as the rigid mesogenic core.
The stereochemical arrangement of 4'-(Hexyloxy)-4-biphenylcarbonitrile features a hexyloxy group (-O-C6H13) attached to the para position of one phenyl ring, while a cyano group (-CN) occupies the para position of the opposite phenyl ring. This asymmetric substitution pattern creates a rod-like molecular geometry essential for liquid crystalline behavior. The hexyloxy chain extends linearly from the aromatic core, providing the necessary alkyl tail for mesophase formation and stability. The presence of the oxygen atom within the alkoxy linkage introduces additional conformational flexibility compared to direct alkyl substitution, influencing both the molecular geometry and intermolecular interactions.
The cyano group contributes significantly to the molecular dipole moment and serves as a strong electron-withdrawing substituent, creating an electronic asymmetry that enhances the compound's mesogenic properties. The biphenyl core maintains a relatively planar configuration in the most stable conformations, though rotation around the inter-ring bond introduces conformational dynamics that affect liquid crystalline phase behavior. X-ray crystallographic studies and computational modeling have revealed that the molecule adopts an extended conformation in the solid state, with the hexyl chain typically adopting an all-trans configuration for optimal packing efficiency.
The synthesis of 4'-(Hexyloxy)-4-biphenylcarbonitrile can be accomplished through several established synthetic routes, each offering distinct advantages in terms of yield, selectivity, and scalability. The most widely employed synthetic approach involves a multi-step sequence beginning with the nitration of 4-cyanobiphenyl to produce 4-nitro-4'-cyanobiphenyl as the initial intermediate. This nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselective substitution at the desired position.
The subsequent reduction of the nitro group to an amino functionality is achieved using tin(II) chloride in concentrated hydrochloric acid, providing 4-amino-4'-cyanobiphenyl in excellent yields. This reduction step requires careful control of reaction conditions, including temperature and reaction time, to prevent unwanted side reactions and ensure complete conversion. The amino intermediate is then subjected to diazotization using sodium nitrite in aqueous sulfuric acid, followed by thermal decomposition of the resulting diazonium salt to generate 4-hydroxy-4'-cyanobiphenyl.
The final alkylation step involves the Williamson ether synthesis, where 4-hydroxy-4'-cyanobiphenyl is treated with 1-bromohexane in the presence of anhydrous potassium carbonate in a suitable aprotic solvent such as butanone. This alkylation reaction proceeds via an SN2 mechanism, requiring elevated temperatures and extended reaction times to achieve satisfactory conversion. Optimization of this step involves careful selection of base, solvent, and reaction conditions to maximize yield while minimizing competing elimination reactions.
Alternative synthetic approaches have been developed to improve overall efficiency and reduce the number of synthetic steps. One such method involves the direct coupling of 4-cyanophenol derivatives with appropriately substituted aryl halides using palladium-catalyzed cross-coupling reactions. These modern synthetic methodologies offer improved selectivity and reduced reaction times, though they may require more sophisticated reaction conditions and expensive catalyst systems.
The purification of 4'-(Hexyloxy)-4-biphenylcarbonitrile requires careful attention to the compound's physical properties and potential impurities that may arise during synthesis. Column chromatography represents the primary purification technique employed for this compound, utilizing silica gel as the stationary phase and dichloromethane or related chlorinated solvents as the mobile phase. The selection of appropriate solvent systems is critical for achieving effective separation of the desired product from synthetic intermediates and side products.
Recrystallization serves as an essential complementary purification technique, particularly for achieving high purity suitable for liquid crystal applications. Ethanol has been identified as the preferred recrystallization solvent, providing excellent selectivity for the target compound while effectively removing polar impurities and unreacted starting materials. The recrystallization process typically involves dissolution of the crude product in hot ethanol, followed by controlled cooling to promote crystal formation. Multiple recrystallization cycles may be necessary to achieve the purity levels required for research applications.
Yield optimization strategies focus on minimizing losses during each synthetic step and improving the efficiency of purification procedures. The nitration step typically provides yields of 85-90% when conducted under optimized conditions, while the reduction and diazotization steps can achieve yields of 80-85% and 75-80%, respectively. The final alkylation step represents the most challenging transformation in terms of yield optimization, with typical yields ranging from 40-70% depending on reaction conditions and purification methods employed.
Advanced purification techniques such as preparative high-performance liquid chromatography have been employed for obtaining research-grade samples with exceptional purity. These methods are particularly valuable when small quantities of highly pure material are required for specialized applications or when conventional purification techniques prove insufficient for removing specific impurities.
Nuclear magnetic resonance spectroscopy serves as the most informative analytical technique for characterizing 4'-(Hexyloxy)-4-biphenylcarbonitrile, providing detailed structural information and confirmation of successful synthesis. Proton nuclear magnetic resonance spectra reveal characteristic signals for the aromatic protons, appearing as multiplets in the 7.2-7.8 parts per million region, with distinct patterns that confirm the substitution pattern of the biphenyl core. The hexyloxy chain protons generate a complex multiplet pattern, with the terminal methyl group appearing as a characteristic triplet around 0.9 parts per million and the methylene protons adjacent to oxygen displaying a characteristic triplet around 4.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the nitrile carbon appearing as a distinctive signal around 119 parts per million. The aromatic carbon signals appear in the expected 120-160 parts per million region, while the aliphatic carbons of the hexyl chain generate signals in the 14-70 parts per million range. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, have been employed to provide unambiguous assignments of all carbon and proton signals.
Deuterium nuclear magnetic resonance studies of specifically deuterated analogs have provided valuable insights into molecular dynamics and conformational behavior in liquid crystalline phases. These investigations reveal important information about chain flexibility, rotational dynamics, and order parameters that are crucial for understanding the compound's mesogenic properties. Temperature-variable nuclear magnetic resonance experiments have elucidated phase transition behavior and molecular reorientation processes occurring during heating and cooling cycles.
Fourier transform infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitrile group exhibits a strong, sharp absorption band around 2230 cm⁻¹, serving as a diagnostic marker for this functionality. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching modes are observed around 2850-2950 cm⁻¹. The ether linkage contributes characteristic carbon-oxygen stretching vibrations around 1250-1300 cm⁻¹, confirming the successful formation of the alkoxy substituent.
Mass spectrometry analysis confirms the molecular ion peak at m/z 279, consistent with the calculated molecular weight of 4'-(Hexyloxy)-4-biphenylcarbonitrile. Fragmentation patterns observed in electron impact mass spectrometry provide additional structural confirmation, with characteristic loss of the hexyl group (mass 85) and formation of the cyanobiphenyl cation as a base peak. High-resolution mass spectrometry enables precise molecular formula determination and detection of potential impurities or synthetic intermediates that may be present in trace quantities.
Advanced spectroscopic techniques including ultraviolet-visible spectroscopy reveal absorption maxima around 298 nanometers in ethanol solution, corresponding to π-π* transitions within the conjugated biphenyl system. These optical properties are directly related to the compound's electronic structure and provide valuable information for applications in electro-optical devices and liquid crystal displays.
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